

# 3-(Trifluoromethyl)quinoline CAS number 25199-76-2

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoline

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<An In-depth Technical Guide to 3-(Trifluoromethyl)quinoline

## Abstract

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)quinoline** (CAS No. 25199-76-2), a pivotal heterocyclic compound in modern chemical research. The strategic placement of the trifluoromethyl ( $\text{CF}_3$ ) group on the quinoline scaffold imparts unique physicochemical properties, making it a highly sought-after building block in medicinal chemistry and materials science. This document delves into the compound's core properties, details established and contemporary synthesis methodologies, explores its diverse applications, and provides essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights, ensuring a thorough understanding of this versatile molecule.

## Chemical Identity and Physicochemical Properties

**3-(Trifluoromethyl)quinoline** is a derivative of quinoline, featuring a trifluoromethyl group at the 3-position of the heterocyclic ring system.<sup>[1]</sup> This substitution is not merely an addition of mass; it fundamentally alters the electronic and steric nature of the parent molecule. The  $\text{CF}_3$  group is a powerful electron-withdrawing group and is highly lipophilic. These characteristics significantly influence the molecule's reactivity, metabolic stability, and potential for intermolecular interactions, making it a valuable pharmacophore in drug design.<sup>[2]</sup>

## 1.1 Core Compound Data

The fundamental identifiers and properties of **3-(Trifluoromethyl)quinoline** are summarized below for quick reference.

Property	Value	Source
CAS Number	25199-76-2	[3]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> N	[1][3]
Molecular Weight	197.16 g/mol	[1][3]
Appearance	White solid	[1]
Solubility	Limited in water (0.22 g/L at 25°C); Soluble in organic solvents (DMSO, Chloroform, Methanol)	[1]
logP	3.25 (Calculated for 6-CF <sub>3</sub> isomer, indicative of high lipophilicity)	[2][4]
pKa	2.55 (Predicted for 7-CF <sub>3</sub> isomer, indicating reduced basicity vs. quinoline)	[2]

## 1.2 The Scientific Rationale Behind Key Properties

The introduction of the CF<sub>3</sub> group at the 3-position has profound and predictable effects:

- **Reduced Basicity:** The strong electron-withdrawing nature of the CF<sub>3</sub> group decreases the electron density on the quinoline nitrogen atom. This reduces its ability to accept a proton, resulting in a lower pKa compared to unsubstituted quinoline. This modulation is critical in drug design for tuning the ionization state of a molecule at physiological pH, which affects cell permeability and target binding.
- **Enhanced Lipophilicity:** Fluorine is the most electronegative element, yet the CF<sub>3</sub> group is surprisingly lipophilic. This "hydrophobic halogen" effect increases the molecule's affinity for

nonpolar environments, which can enhance its ability to cross biological membranes. The calculated logP value, a measure of lipophilicity, is significantly higher than that of quinoline itself.[2]

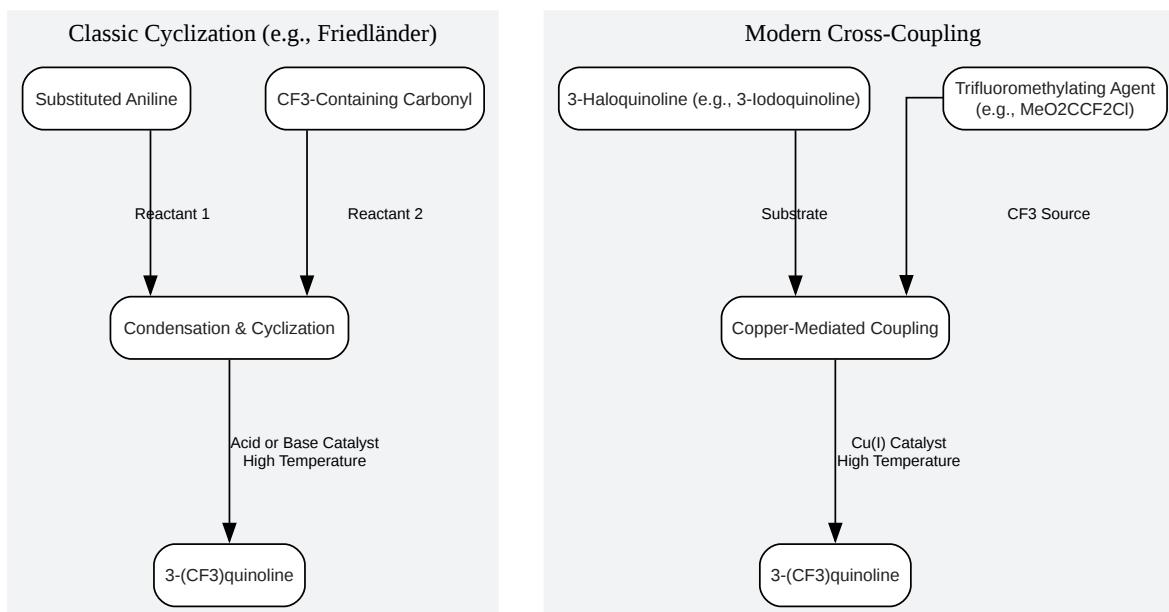
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, can block common metabolic pathways (e.g., oxidation by cytochrome P450 enzymes). This often leads to an increased in vivo half-life for drug candidates.[2]

## Synthesis Methodologies: From Classic to Contemporary

The synthesis of **3-(Trifluoromethyl)quinoline** has evolved from classical heterocyclic chemistry to more modern, efficient catalytic methods. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

### 2.1 Comparative Synthesis Workflow

Two primary approaches are the classical cyclization reactions and modern cross-coupling strategies. A generalized comparison highlights the trade-offs in experimental design.



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Caption: Comparison of a classic cyclization versus a modern cross-coupling workflow for synthesizing the target compound.

## 2.2 Protocol: Copper-Mediated Trifluoromethylation of 3-Iodoquinoline

This protocol is representative of modern synthetic approaches that offer good functional group tolerance and reliable yields.<sup>[1]</sup> The causality for this choice rests on the high efficiency and proven track record of copper-catalyzed reactions for installing the CF<sub>3</sub> group onto heterocyclic scaffolds.

### Materials & Equipment:

- 3-Iodoquinoline
- Methyl chlorodifluoroacetate (MCDFA)
- Potassium fluoride (KF), spray-dried
- Copper(I) iodide (CuI)
- Anhydrous N,N-Dimethylformamide (DMF)
- Schlenk flask or sealed reaction vessel
- Magnetic stirrer with heating mantle
- Standard glassware for workup and purification (separatory funnel, rotary evaporator)
- Silica gel for column chromatography

#### Step-by-Step Procedure:

- Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-iodoquinoline (1.0 eq), spray-dried potassium fluoride (3.0 eq), and copper(I) iodide (1.5 eq) to a dry Schlenk flask.
  - Causality: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, which would render it inactive. Spray-dried KF is used to ensure it is anhydrous, as water can interfere with the reaction.
- Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by methyl chlorodifluoroacetate (2.0 eq).
  - Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. MCDFA serves as the precursor to the trifluoromethylating species.
- Reaction Execution: Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

- Causality: High temperature is required to facilitate the oxidative addition of the copper catalyst and subsequent reductive elimination steps in the catalytic cycle.
- Workup: After cooling to room temperature, quench the reaction mixture with aqueous ammonia and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Causality: The ammonia solution complexes with copper salts, aiding their removal from the organic phase.
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **3-(Trifluoromethyl)quinoline** as a white solid.[\[1\]](#)
  - Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.

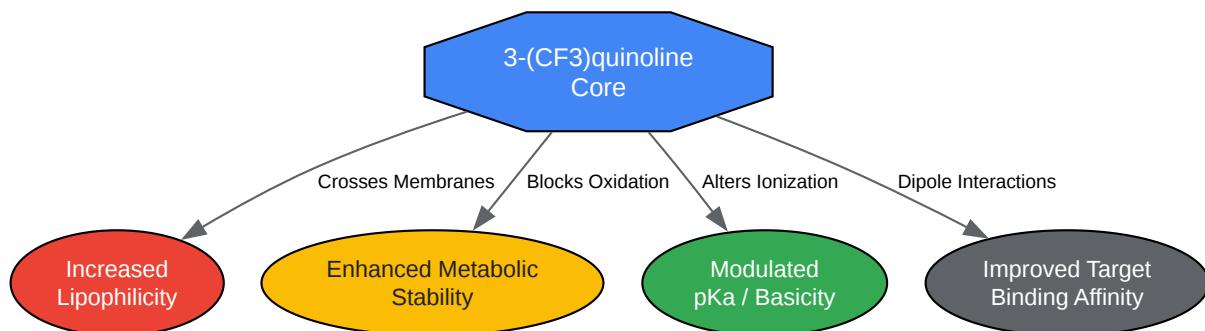
## Applications in Research and Development

The unique properties conferred by the  $\text{CF}_3$  group make **3-(Trifluoromethyl)quinoline** a privileged scaffold in several high-value research areas.[\[2\]](#)

### 3.1 Medicinal Chemistry and Drug Discovery

The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting activities ranging from antimalarial to anticancer.[\[5\]](#)[\[6\]](#)[\[7\]](#) The introduction of a 3- $\text{CF}_3$  group serves to modulate and often enhance these biological activities.

- Scaffold for Novel Therapeutics: It is a key building block for developing novel agents targeting neurodegenerative diseases, cancer, and microbial infections.[\[1\]](#)[\[5\]](#) The  $\text{CF}_3$  group can enhance binding affinity to target proteins and improve pharmacokinetic profiles.
- Structure-Activity Relationship (SAR) Logic: The rationale for its use in drug design can be visualized as a hub of desirable properties.



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Caption: The influence of the 3-CF<sub>3</sub> group on key pharmacological properties in drug design.

### 3.2 Materials Science

The electron-deficient nature and rigid structure of the quinoline ring, enhanced by the CF<sub>3</sub> group, make it a candidate for advanced organic electronic materials.[\[1\]](#)

- Organic Electronics: Derivatives are being investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as non-fullerene acceptors in Organic Photovoltaics (OPVs).[\[1\]](#)

## Spectroscopic and Analytical Profile

Structural confirmation of **3-(Trifluoromethyl)quinoline** relies on standard spectroscopic techniques. The following data are representative.

Technique	Key Observations
<sup>1</sup> H NMR	The proton spectrum is characteristic. The H-2 and H-4 protons, being adjacent to the nitrogen and the CF <sub>3</sub> group, are significantly deshielded, appearing as singlets around $\delta$ 9.11 ppm and $\delta$ 8.46 ppm, respectively. Protons on the benzo-portion of the ring system appear between $\delta$ 7.8 and $\delta$ 8.2 ppm.[1]
<sup>13</sup> C NMR	The carbon attached to the CF <sub>3</sub> group appears as a quartet due to C-F coupling.
<sup>19</sup> F NMR	A singlet is observed, characteristic of the single CF <sub>3</sub> environment.
Mass Spec.	The molecular ion peak (M <sup>+</sup> ) is observed at m/z = 197.16.

## Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed. While a specific safety data sheet (SDS) for the 3-substituted isomer is not readily available, data from related trifluoromethyl-quinolines and the parent quinoline provide a strong basis for safe handling.[8] [9][10]

- Hazard Identification: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Quinoline itself is a suspected carcinogen and mutagen, so derivatives should be handled with extreme caution. [10]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[8][11]
  - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[11]
  - Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[8]

- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[11][12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Some derivatives are noted as being air-sensitive, so storage under an inert atmosphere may be advisable.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

## Conclusion

**3-(Trifluoromethyl)quinoline** is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a biologically active quinoline core and the property-enhancing trifluoromethyl group provides a powerful platform for innovation. From creating more stable and effective pharmaceuticals to developing next-generation organic electronics, the applications of this scaffold are both broad and significant. This guide has provided the core technical knowledge required for researchers to confidently and safely incorporate **3-(Trifluoromethyl)quinoline** into their research and development programs.

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